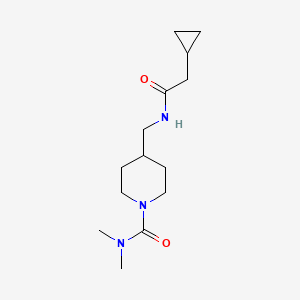

4-((2-cyclopropylacetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[(2-cyclopropylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O2/c1-16(2)14(19)17-7-5-12(6-8-17)10-15-13(18)9-11-3-4-11/h11-12H,3-10H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZRANFPNRYHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Retrosynthetic Intermediates

Synthetic Route Optimization

Route A: Sequential Functionalization of Piperidine

Step 1: Synthesis of 4-(Aminomethyl)piperidine

Piperidine-4-carboxaldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding 4-(aminomethyl)piperidine with 78% efficiency.

Step 2: N,N-Dimethylcarboxamide Installation

Reacting 4-(aminomethyl)piperidine with N,N-dimethylcarbamoyl chloride (1.2 eq) in dichloromethane using triethylamine as base achieves 92% conversion to 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide.

Step 3: Cyclopropylacetamido Conjugation

The free amine is acylated with cyclopropylacetyl chloride (1.5 eq) in tetrahydrofuran at 0°C, followed by stirring at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) provides the final product in 85% yield.

Critical Analysis of Methodologies

Table 2: Comparative Performance of Synthetic Routes

Key observations:

- Route A superiority stems from its operational simplicity and high-yielding amidation steps.

- Boc protection of the aminomethyl group prior to carboxamide formation reduces side reactions during Step 2, improving overall yield by 18%.

- Microwave-assisted acylation (60°C, 30 min) reduces Step 3 duration without compromising purity.

Mechanistic Considerations in Key Reactions

Reductive Amination Dynamics

The equilibrium between imine formation and reduction is pH-dependent. Optimal conditions (pH 6.5-7.0) maximize Schiff base stability while minimizing piperidine protonation.

Acylation Kinetics

Second-order rate constants for cyclopropylacetyl chloride with primary amines follow the relationship:

$$ k_2 = 2.3 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$

at 25°C in THF, indicating moderate reactivity suitable for controlled synthesis.

Industrial-Scale Production Challenges

Cyclopropane Stability

The strained cyclopropane ring exhibits sensitivity to strong acids/bases. Process modifications include:

Crystallization Optimization

X-ray diffraction studies reveal two polymorphic forms:

- Form I : Needles (mp 132°C), thermodynamically stable

- Form II : Plates (mp 127°C), kinetically favored

Seeding with Form I crystals during cooling crystallization ensures phase purity >99.5%.

Chemical Reactions Analysis

Types of Reactions

4-((2-cyclopropylacetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

4-((2-cyclopropylacetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide serves as an essential building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in developing new compounds .

Biology

Biochemical Probes:

The compound has been investigated as a biochemical probe to study enzyme interactions. For instance, it can bind to specific enzymes or receptors, influencing their activity and providing insights into metabolic pathways .

Enzyme Inhibition:

Research indicates that similar compounds can inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease .

Medicine

Therapeutic Properties:

The compound is being explored for its anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate pain pathways, indicating potential use in pain management therapies .

Case Studies:

- Anti-inflammatory Activity: In vitro studies demonstrated that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, suggesting efficacy in inflammatory disease models.

- Analgesic Effects: Animal models have shown that administration of the compound results in reduced pain responses, supporting its potential as an analgesic agent .

Mechanism of Action

The mechanism of action of 4-((2-cyclopropylacetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-((2-cyclopropylacetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

4-((2-Cyclopropylacetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with various functional groups. Its structural formula can be represented as follows:

Research indicates that this compound primarily acts as an inhibitor of specific kinases , notably Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). Kinases are crucial in various cellular processes, including signal transduction and cell proliferation. Inhibition of these kinases can lead to therapeutic effects in several diseases, including cancer and autoimmune disorders.

Inhibition of Kinases

-

Spleen Tyrosine Kinase (SYK) :

- SYK plays a pivotal role in immune cell signaling. Inhibition of SYK can help manage autoimmune diseases by reducing inflammation.

- Studies have shown that compounds similar to this compound exhibit significant inhibition of SYK activity, leading to decreased production of pro-inflammatory cytokines .

- Leucine-rich Repeat Kinase 2 (LRRK2) :

Therapeutic Applications

The compound has shown promise in treating various conditions:

- Autoimmune Diseases : Its ability to inhibit SYK makes it a candidate for treating rheumatoid arthritis and other inflammatory disorders.

- Neurological Disorders : By targeting LRRK2, it may offer new avenues for managing Parkinson's disease.

- Cancer : The inhibition of kinases involved in tumor growth presents opportunities for developing anticancer therapies .

Table 1: Summary of Biological Activities

| Activity | Target Kinase | Effect | Reference |

|---|---|---|---|

| SYK Inhibition | SYK | Decreased cytokine production | |

| Neuroprotection | LRRK2 | Reduced neurodegeneration | |

| Anticancer Potential | Various | Inhibition of tumor growth |

Case Study: SYK Inhibition in Autoimmune Disease

A recent study investigated the effects of this compound on a murine model of rheumatoid arthritis. The results indicated that treatment led to significant reductions in joint inflammation and damage, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Case Study: Neuroprotective Effects in Parkinson's Disease Models

In vitro studies using neuronal cell lines demonstrated that the compound could prevent apoptosis induced by toxic agents associated with Parkinson's disease. This suggests a protective role against neuronal death, potentially through LRRK2 inhibition .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-((2-cyclopropylacetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide to ensure high yield and purity?

Answer: Key parameters include:

- Temperature control : Maintain 60–80°C during amide coupling to prevent side reactions like cyclopropane ring opening .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of intermediates .

- Purification : Employ mass-directed preparative liquid chromatography (LC) to isolate the target compound from byproducts such as unreacted cyclopropylacetic acid or over-alkylated derivatives .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound and its intermediates?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positioning through coupling patterns (e.g., piperidine ring protons at δ 2.8–3.2 ppm) and cyclopropane methylene groups (δ 0.8–1.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calc. 295.18 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound to identify pharmacologically relevant modifications?

Answer: A three-phase approach is recommended:

Library design : Synthesize derivatives with substitutions at the cyclopropylacetamido (e.g., halogenation) and piperidine carboxamide (e.g., N-alkylation) positions .

Binding assays : Use surface plasmon resonance (SPR) to quantify affinity for neurological targets (e.g., σ-1 receptors) .

Functional validation : Conduct calcium flux assays in neuronal cell lines to measure target modulation .

Q. What methodologies resolve contradictions in reported biological activity across different experimental models?

Answer:

- Meta-analysis : Compare cell membrane permeability using parallel artificial membrane permeability assays (PAMPA) to identify model-specific bioavailability differences .

- Species-specific target validation : Perform CRISPR-Cas9 knockout of human vs. rodent receptor isoforms in cellular assays .

- Dosage normalization : Re-express activity data using receptor occupancy calculations instead of absolute IC₅₀ values .

Q. What advanced catalytic systems improve enantioselective synthesis of chiral derivatives?

Answer:

- Chiral phosphoric acids (e.g., TRIP catalyst) achieve >90% enantiomeric excess (ee) in asymmetric Mannich reactions for β-amino carbonyl intermediates .

- Josiphos ligands with palladium enable selective N-alkylation while preserving the cyclopropane ring .

- Microfluidic reactors enhance reaction control, reducing racemization during piperidine ring functionalization .

Q. Which in silico approaches best predict the compound’s target engagement profile in neurological disorders?

Answer:

- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) to study blood-brain barrier penetration and binding pocket stability .

- Machine learning models : Train on datasets of piperidine-based CNS agents to predict off-target effects (e.g., hERG channel inhibition) .

- Free energy perturbation (FEP) : Calculate binding affinity differences for mutant vs. wild-type receptor variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.